1-Methyl-4-(propylsulfonyl)benzene
Description
1-Methyl-4-(propylsulfonyl)benzene (C₁₀H₁₄O₂S) is a substituted benzene derivative featuring a methyl group at the 1-position and a propylsulfonyl group (-SO₂-C₃H₇) at the 4-position. Its electron-withdrawing sulfonyl group also affects aromatic electrophilic substitution patterns compared to alkyl-substituted analogs .
Properties
CAS No. |
90926-25-3 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
1-methyl-4-propylsulfonylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
UUWYUBKTWPLKKD-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfur-Containing Derivatives
1-Methyl-4-(methylsulfinyl)benzene (C₈H₁₀OS)
- Structure : Methylsulfinyl (-SO-CH₃) group at the 4-position.
- Key Differences : The sulfinyl group (-SO-) is less oxidized than the sulfonyl (-SO₂-) group, leading to reduced polarity and lower thermal stability. This compound is classified as a sulfoxide and may exhibit chirality due to the sulfur center .
- Applications : Sulfoxides are intermediates in asymmetric synthesis, whereas sulfonyl derivatives are more commonly used in drug design.
1-Methyl-4-(methylthio)benzene (C₈H₁₀S)
- Structure : Methylthio (-S-CH₃) group at the 4-position.
- Key Differences : The thioether group is less polar and oxidatively labile compared to sulfonyl. It has a boiling point of 326.2 K (calculated) and is prone to oxidation to sulfoxides or sulfones under mild conditions .
- Reactivity : Thioethers participate in nucleophilic substitutions, while sulfonyl groups are inert to such reactions but stabilize adjacent negative charges.
4-Methylsulfonylbenzyl Chloride (C₈H₇ClO₂S)
- Structure : Chloromethyl and methylsulfonyl groups on benzene.
- Key Differences : The chloromethyl group enhances electrophilicity, making it a versatile alkylating agent in pharmaceutical synthesis. The sulfonyl group’s electron-withdrawing effect directs further substitution meta to itself .
Alkyl-Substituted Analogs
1-Methyl-4-isopropylbenzene (Cumene, C₉H₁₂)
- Structure : Isopropyl (-CH(CH₃)₂) group at the 4-position.
- Key Differences : The isopropyl group is electron-donating, increasing benzene ring reactivity toward electrophilic substitution (e.g., nitration occurs ortho/para). In contrast, sulfonyl groups deactivate the ring.
- Analytical Data : GC-MS retention time: 17.478 min; spectral match with Wiley229.LIB library .
1-Methyl-4-isobutylbenzene (C₁₁H₁₆)
- Structure : Isobutyl (-CH₂CH(CH₃)₂) group at the 4-position.
- Key Differences : As a phenylpropane derivative, it exhibits lipophilicity and lower water solubility compared to sulfonyl analogs. Such compounds are common in natural products and fragrances .
Functional Group Impact on Physicochemical Properties
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